2,5-Dibromo-4-chlorophenol CAS number and molecular structure
2,5-Dibromo-4-chlorophenol CAS number and molecular structure
This guide provides an in-depth technical analysis of 2,5-Dibromo-4-chlorophenol , a specialized halogenated phenolic intermediate used in agrochemical synthesis and materials science.[1]
[1][2][3][4][5]
Chemical Identity & Structural Analysis[1][4][6][7][8][9]
2,5-Dibromo-4-chlorophenol is a tri-halogenated phenol characterized by a specific substitution pattern that governs its reactivity and biological activity.[1] Unlike its more common isomers (e.g., 2,6-dibromo-4-chlorophenol), this compound possesses an asymmetric distribution of bromine atoms, creating unique steric and electronic environments around the hydroxyl group.[1]
Core Identifiers
| Parameter | Detail |
| CAS Registry Number | 1780815-39-5 |
| IUPAC Name | 2,5-Dibromo-4-chlorophenol |
| Molecular Formula | C₆H₃Br₂ClO |
| Molecular Weight | 286.35 g/mol |
| SMILES | Oc1cc(Br)c(Cl)cc1Br |
| InChI Key | LXKOBHAEYJOKIF-UHFFFAOYSA-N |
Physical & Chemical Properties[1][4][5][6][7][8][9]
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Appearance: White to off-white crystalline solid.[1]
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Acidity (pKa): Estimated at ~6.5 – 7.0 .[1] The presence of three electron-withdrawing halogens (two Br, one Cl) significantly increases acidity compared to phenol (pKa 9.95), facilitating deprotonation under mild basic conditions.[1]
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Solubility: Highly soluble in organic solvents (dichloromethane, acetone, ethanol); sparingly soluble in water.[1]
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Partition Coefficient (LogP): ~3.8 (Predicted).[1] Highly lipophilic, indicating potential for bioaccumulation and strong interaction with hydrophobic binding pockets in biological targets.[1]
Synthesis & Manufacturing Methodologies
The synthesis of 2,5-Dibromo-4-chlorophenol requires precise regiochemical control to avoid the formation of the thermodynamically favored 2,6-dibromo isomer. The most reliable route involves the chlorination of a pre-brominated precursor , specifically 2,5-dibromophenol.[1]
Core Synthetic Route: Electrophilic Chlorination
This protocol utilizes Sulfuryl Chloride (SO₂Cl₂) as a mild, selective chlorinating agent to introduce the chlorine atom at the para position relative to the hydroxyl group.[1]
Reaction Scheme
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Starting Material: 2,5-Dibromophenol (CAS 28165-52-8).[1][2]
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Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]
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Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Step-by-Step Protocol
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Preparation: Dissolve 10.0 mmol of 2,5-dibromophenol in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C. Dropwise add 11.0 mmol (1.1 eq) of Sulfuryl Chloride over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]
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Note: The hydroxyl group (OH) strongly activates the ortho (6-position) and para (4-position).[1] Since the 2-position is blocked by Bromine, and the 5-position is blocked by Bromine, the 4-position is sterically and electronically favored for chlorination over the 6-position.
-
-
Quenching: Quench the reaction with 10 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize HCl byproducts.
-
Workup: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/water to yield pure 2,5-Dibromo-4-chlorophenol.[1]
Mechanistic Analysis & Reactivity[1]
The chemical behavior of 2,5-Dibromo-4-chlorophenol is defined by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogens.[1]
Directing Effects[1]
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Hydroxyl Group (-OH): Strong activator, ortho/para director.[1]
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Bromine (C2 & C5): Weak deactivator, ortho/para director.[1]
-
Chlorine (C4): Weak deactivator, ortho/para director.[1]
Nucleophilic Substitution
The C-Cl bond at the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) if the ring is further nitrated or oxidized.[1] However, under standard conditions, the phenolic proton is the primary site of reactivity, allowing for etherification (e.g., synthesis of biocidal ethers) or esterification.[1]
Diagram: Synthesis and Reactivity Logic[1]
Figure 1: Reaction pathway and regioselectivity logic for the synthesis of 2,5-Dibromo-4-chlorophenol.
Applications in Research & Industry
Wood Preservation & Termiticides
Halogenated phenols are potent biocides. 2,5-Dibromo-4-chlorophenol has been identified in patent literature as an effective agent for termite prevention .[1] Its high lipophilicity allows it to penetrate the waxy cuticle of insects and disrupt oxidative phosphorylation in mitochondria.[1]
Pharmaceutical Intermediate
This compound serves as a "building block" for more complex pharmaceutical agents.[1] The distinct halogen pattern allows for selective metal-halogen exchange (e.g., Lithiation at the Br sites) to introduce new carbon frameworks while retaining the chloro-substituent.[1]
Flame Retardants
Like many polybrominated aromatics, this compound possesses flame-retardant properties due to the radical-scavenging ability of bromine atoms at high temperatures.[1]
Safety, Handling, & Toxicology
Warning: 2,5-Dibromo-4-chlorophenol is a hazardous substance.[1][4] Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]
-
Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.[1]
-
Waste Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains; highly toxic to aquatic life.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84813839, 2,5-Dibromo-4-chlorophenol. Retrieved from [Link][1]
-
Google Patents. Sealing material for termite prevention (JP2005163024A).[1] Mentions use of 2,5-dibromo-4-chlorophenol.[1][4][5][6][7] Retrieved from
Sources
- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 13659-24-0|3-Bromo-4-chlorophenol|BLD Pharm [bldpharm.com]
- 5. 695-96-5|2-Bromo-4-chlorophenol|BLD Pharm [bldpharm.com]
- 6. 2,5-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 84813839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2354012A - Dihydroxy halogenated diphenyl methanes and process for making same - Google Patents [patents.google.com]
